N-cyclopentyl-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-cyclopentyl-2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2OS/c1-17-10-12-18(13-11-17)14-25-15-22(20-8-4-5-9-21(20)25)27-16-23(26)24-19-6-2-3-7-19/h4-5,8-13,15,19H,2-3,6-7,14,16H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVAKEKUUAPCAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Moiety: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the 4-Methylbenzyl Group: The 4-methylbenzyl group can be introduced via N-alkylation of the indole nitrogen using 4-methylbenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the Thioacetamide Bridge: The thioacetamide bridge can be formed by reacting the N-alkylated indole with chloroacetic acid and thiourea under basic conditions.
Cyclopentyl Group Introduction:
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the thioacetamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the thioacetamide sulfur.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl halides, and other electrophiles in the presence of bases such as potassium carbonate or sodium hydride.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemical Properties and Structure
N-cyclopentyl-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide features a unique molecular structure that contributes to its biological activity. The compound's molecular formula is , and it has a molecular weight of 320.47 g/mol. Its structure includes an indole moiety, which is known for its diverse biological properties, including anticancer and anti-inflammatory effects.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that compounds with indole structures can inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival.
Case Study:
In a study involving various cancer cell lines, the compound demonstrated significant antiproliferative effects. For instance, it was tested against MDA-MB-468 breast cancer cells, where it caused cell cycle arrest and reduced tumor growth in xenograft models by approximately 77% compared to controls .
Neuroprotective Effects
Emerging research suggests that this compound may also possess neuroprotective properties. Indole derivatives have been linked to neuroprotection against oxidative stress and neuroinflammation.
Research Insights:
In models of neurodegenerative diseases, compounds similar to this compound have shown promise in reducing neuronal damage and improving cognitive function .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound is another area of interest. Indole derivatives are known to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis or inflammatory bowel disease.
Experimental Findings:
In preclinical models, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines, suggesting a modulatory effect on the immune response .
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, including serotonin receptors, which may contribute to its biological activities. The thioacetamide group can also interact with enzymes and proteins, potentially modulating their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-cyclopentyl-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide with structurally related compounds, focusing on substitutions, synthetic methods, and biological activities:
Key Observations:
Substituent Effects on Bioactivity :
- The N-phenyl and N-pyridinyl analogs exhibit confirmed RdRp inhibition , whereas bulky groups like cyclopentyl may optimize pharmacokinetics (e.g., membrane permeability).
- The 4-methylbenzyl group on indole (shared with the target compound) enhances hydrophobic interactions, critical for binding viral polymerases .
Synthetic Methodologies :
- Most analogs employ nucleophilic substitution (indole + thioacetamide) followed by purification via silica gel chromatography (EtOAc/hexane or MeOH/DCM) .
- The target compound’s synthesis likely parallels these methods, though specific details are absent in the evidence.
Biological Data Gaps :
- While 2-((1H-indol-3-yl)thio)-N-phenylacetamide shows sub-µM activity against RSV/IAV , the target compound’s efficacy remains unverified.
Biological Activity
N-cyclopentyl-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide is a novel compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopentyl group attached to an acetamide moiety, with a thioether linkage to a 4-methylbenzyl-substituted indole. Its chemical structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions may include:
- Receptor Binding : The compound may bind to various receptors, modulating their activity.
- Enzyme Inhibition : It may inhibit enzymes involved in critical biological pathways, impacting cellular functions.
Pharmacological Activity
Research indicates that this compound exhibits several pharmacological activities:
Antifungal Activity
In vitro studies have shown that derivatives of similar structures possess antifungal properties. For instance, compounds with similar indole and thioether groups demonstrated significant antifungal activity against various pathogens, with minimum inhibitory concentrations (MICs) ranging from 6.25 µg/mL to 12.5 µg/mL .
Anticancer Potential
Preliminary studies suggest that the compound may exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
